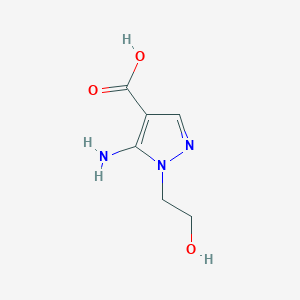

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

説明

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid: is an organic compound with the molecular formula C6H9N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

特性

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYCPVYUUASZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C(=O)O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313096 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58046-50-7 | |

| Record name | 58046-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Multi-Step Synthesis via Hydroxyethylhydrazine Condensation

Reaction Design and Starting Materials

The most widely documented method involves the condensation of β-hydroxyethylhydrazine with 2-cyano-3-(dimethylamino)ethyl acrylate, followed by alkaline hydrolysis. This route capitalizes on the nucleophilic reactivity of hydrazine derivatives and the electron-deficient nature of α,β-unsaturated cyanoesters.

Key reagents :

- β-Hydroxyethylhydrazine : Serves as the hydrazine source, introducing the 2-hydroxyethyl substituent at the pyrazole N1 position.

- 2-Cyano-3-(dimethylamino)ethyl acrylate : Provides the cyano and ester functionalities necessary for cyclization.

Stepwise Reaction Mechanism

Stage 1: Cyclocondensation

The reaction proceeds via a [3+2] cycloaddition mechanism:

- Nucleophilic attack : β-Hydroxyethylhydrazine attacks the β-carbon of the acrylate, forming a hydrazone intermediate.

- Cyclization : Intramolecular attack by the terminal amine on the nitrile group generates the pyrazole core.

- Aromatization : Elimination of dimethylamine yields the 5-amino-pyrazole intermediate.

Conditions :

- Solvent: Toluene (920 g per 354.5 g acrylate)

- Temperature: 100°C

- Monitoring: Thin-layer chromatography (TLC)

Stage 2: Hydrolysis

The ester group at the 4-position is hydrolyzed to a carboxylic acid under basic conditions:

Process Optimization

- Solvent Selection : Toluene’s high boiling point (110°C) enables reflux without pressurization, while its non-polar nature facilitates azeotropic water removal.

- Stoichiometry : A 1:1.5 molar ratio of acrylate to hydrazine ensures complete conversion, minimizing side products.

- Workup : Filtration after acidification provides the crude product with >95% purity, negating the need for column chromatography.

Alternative Synthetic Strategies

Lithiation-Carboxylation Approach

A related method for 4-pyrazolecarboxylic acids employs n-butyllithium and dry ice:

- Lithiation : 4-Bromopyrazole treated with n-BuLi at -78°C generates a stabilized aryllithium species.

- Carboxylation : Quenching with CO2 (from dry ice) introduces the carboxylic acid group.

Applicability :

- Requires brominated pyrazole precursors, which are synthetically inaccessible for the target compound.

- Low temperatures (-78°C) necessitate specialized equipment.

Comparative Analysis of Synthesis Routes

Industrial-Scale Considerations

化学反応の分析

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this can inhibit the proliferation of cancer cells. In vitro tests demonstrated that certain derivatives can inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antiviral Activity

A study explored the antiviral effects of pyrazole derivatives against HIV-1. The findings revealed that certain compounds within this class are non-toxic and exhibit dose-dependent activity against HIV replication, indicating their potential as antiviral agents .

Agricultural Applications

Herbicide Development

There is growing interest in the application of pyrazole derivatives in agricultural chemistry, particularly as herbicides. The unique structure of this compound allows for the development of selective herbicides that target specific weed species without harming crops. Research has shown that such compounds can effectively inhibit the growth of various weed species while being safe for desirable plants .

Material Science

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | In vitro testing on HeLa and HepG2 cells | Growth inhibition percentages of 54.25% (HeLa) and 38.44% (HepG2) |

| Anti-inflammatory Research | LPS-stimulated macrophages | Inhibition of TNF-α release |

| Antiviral Activity Study | HIV-1 replication | Dose-dependent antiviral activity without toxicity |

| Herbicide Development Research | Selective herbicides | Effective inhibition of weed species with minimal impact on crops |

作用機序

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

類似化合物との比較

5-Amino-1-(2-hydroxyethyl)pyrazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid:

Uniqueness: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid functional groups, which provide a wide range of reactivity and potential applications. This dual functionality allows for the compound to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

生物活性

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as 5-AHEPCA, is a heterocyclic compound with significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-AHEPCA possesses a pyrazole ring substituted with an amino group, a hydroxyethyl group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 174.17 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

The biological activity of 5-AHEPCA is attributed to its ability to interact with various molecular targets. The amino and hydroxyethyl groups facilitate hydrogen bonding with enzymes and receptors, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions may lead to the inhibition of specific enzymatic pathways, making it a candidate for therapeutic applications.

Anticancer Properties

Research has indicated that 5-AHEPCA exhibits anticancer activity against several cancer cell lines. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and DU 205 (prostate cancer) with notable efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-AHEPCA | HeLa | 38.44 |

| 5-AHEPCA | DU 205 | 12.50 |

This suggests that modifications to the pyrazole structure can enhance anticancer properties, potentially leading to the development of new chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer effects, 5-AHEPCA has been investigated for its antimicrobial properties. Studies have demonstrated that certain pyrazole derivatives possess significant antibacterial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 5-AHEPCA derivatives on different cancer cell lines, demonstrating selective inhibition against tumor cells while sparing normal fibroblasts . The findings indicated a promising therapeutic window for further development.

- Enzyme Inhibition : Research highlighted that 5-AHEPCA acts as a biochemical probe for studying enzyme mechanisms, particularly in the context of carbonic anhydrase inhibition. Compounds similar to 5-AHEPCA showed Ki values in the nanomolar range for specific isoforms, indicating strong binding affinity .

Synthesis and Derivatives

The synthesis of 5-AHEPCA involves straightforward chemical reactions starting from readily available precursors. It can be synthesized through condensation reactions followed by functional group modifications. The ability to create various derivatives allows for fine-tuning of biological activity:

| Derivative | Biological Activity |

|---|---|

| Ethyl ester variant | Enhanced solubility and bioavailability |

| Substituted analogs | Increased potency against specific targets |

Q & A

Q. What are the common synthetic routes for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation and hydrolysis. For example:

- Step 1: React ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with sodium hydroxide in methanol under reflux (5 h), followed by acidification to pH 4 with HCl to precipitate the product .

- Step 2: Optimize yield by adjusting solvent ratios (e.g., ethanol/water for crystallization) and reaction time. A 56% yield was achieved using this method .

- Key Parameters: Monitor reaction progress via TLC and characterize intermediates using -NMR and IR spectroscopy.

Q. How can purity and structural integrity be ensured during synthesis?

Methodological Answer:

Q. What spectroscopic techniques are critical for characterizing pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

- IR Spectroscopy: Identifies carboxylic acid (C=O), amino (NH), and aromatic/aliphatic C-H stretches .

- - and -NMR: Resolve substituent effects (e.g., methyl groups at δ 2.25 ppm) and confirm regiochemistry .

- Mass Spectrometry: Determines molecular ion peaks (e.g., m/z 217 [M] for validation) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data interpretation?

Methodological Answer:

- DFT Calculations: Compare experimental NMR/IR data with theoretical spectra generated using Gaussian09 at the B3LYP/6-311++G(d,p) level. For example, deviations in -NMR shifts can be attributed to solvent effects (DMSO-d) or hydrogen bonding .

- X-ray Crystallography: Resolve ambiguous stereochemistry by analyzing crystal packing and intermolecular interactions (e.g., hydrogen-bonded dimers in 5-methyl-1-phenyl derivatives) .

Q. What strategies are effective for designing pyrazole derivatives with enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Modify substituents at N1 (e.g., hydroxyethyl vs. benzyl) and C5 (e.g., amino vs. acetyl groups) to tune solubility and target interactions .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinities for targets like chemokine receptors. For instance, hydroxyalkyl chains at N1 improve chemotaxis inhibition by 30% .

Q. How can mechanistic insights into cyclocondensation reactions improve synthetic efficiency?

Methodological Answer:

Q. How do stability studies inform storage and handling protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。